molecular formula C23H16F3N3O4S B2946830 Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-11-6

Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2946830
CAS RN: 851951-11-6
M. Wt: 487.45
InChI Key: SOSUZDLMDFQNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The benzamido group could be formed through a reaction with benzoyl chloride . The carboxylate ester group could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamido and trifluoromethyl groups could introduce interesting structural features, such as aromaticity and electron-withdrawing effects .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the benzamido group could undergo reactions typical of amides, such as hydrolysis . The trifluoromethyl group is generally quite stable but can participate in certain types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

Scientific Research Applications

Novel Routes to Benzamide-Based Heterocycles with Antiavian Influenza Virus Activity

A study presents a new synthesis method for benzamide-based 5-aminopyrazoles and their derivatives, displaying significant anti-influenza A virus (H5N1) activities. This method involves the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and hydrazine reaction, highlighting the potential for developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Heterocyclic Derivatives Synthesis under Microwave Irradiation

Another research focused on the synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives using microwave irradiation. This approach underscores the efficiency and versatility of microwave-assisted synthesis in creating complex heterocyclic structures, which are crucial in the development of new pharmaceuticals (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Pyridazine Derivatives Synthesis for Potential Biological Applications

Research into pyridazine derivatives, including ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate, has led to the development of compounds with potential for various biological applications. The study elaborates on the synthesis and reactions of these derivatives, offering insights into their chemical properties and potential uses (Deeb, Bayoumy, Yasine, & Fikry, 1992).

Pyrimidines and Dipyrimidines: Synthesis and Reactions

Investigations into the synthesis and reactions of new heterocyclic compounds related to pyrrolylthieno[2,3-d]pyrimidines and thieno[2,3-d][4,5-d]dipyrimidines have provided valuable knowledge on creating compounds with potential therapeutic applications. This research contributes to the growing body of knowledge on the synthesis of complex heterocyclic compounds (Moneam, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of new compounds like this one is an important part of advancing our understanding of chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

ethyl 5-benzamido-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O4S/c1-2-33-22(32)18-16-12-34-20(27-19(30)13-6-4-3-5-7-13)17(16)21(31)29(28-18)15-10-8-14(9-11-15)23(24,25)26/h3-12H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSUZDLMDFQNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.